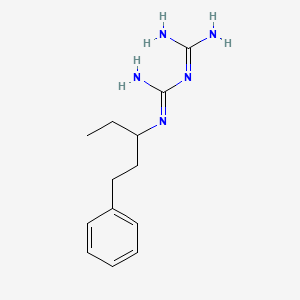
N-(Diaminomethylidene)-N''-(1-phenylpentan-3-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Diaminomethylidene)-N’'-(1-phenylpentan-3-yl)guanidine is a complex organic compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are often used in various chemical reactions and applications. This particular compound features a phenyl group attached to a pentane chain, which is further connected to a guanidine moiety. The presence of both the phenyl and guanidine groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diaminomethylidene)-N’'-(1-phenylpentan-3-yl)guanidine typically involves the reaction of a suitable amine with a guanidine derivative. One common method involves the reaction of 1-phenylpentan-3-amine with cyanamide under acidic conditions to form the desired guanidine compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of N-(Diaminomethylidene)-N’'-(1-phenylpentan-3-yl)guanidine may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Diaminomethylidene)-N’'-(1-phenylpentan-3-yl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
N-(Diaminomethylidene)-N’'-(1-phenylpentan-3-yl)guanidine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives and other nitrogen-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(Diaminomethylidene)-N’'-(1-phenylpentan-3-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form strong hydrogen bonds and ionic interactions with these targets, modulating their activity. Additionally, the phenyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
N-(Diaminomethylidene)-N’'-(1-phenylpentan-3-yl)guanidine can be compared with other guanidine derivatives, such as:
N-(Diaminomethylidene)-N’'-phenylguanidine: Lacks the pentane chain, resulting in different chemical properties and reactivity.
N-(Diaminomethylidene)-N’'-(1-phenylbutan-3-yl)guanidine: Similar structure but with a shorter carbon chain, which may affect its solubility and biological activity.
N-(Diaminomethylidene)-N’'-(1-phenylhexan-3-yl)guanidine: Longer carbon chain, potentially leading to different physical and chemical properties.
The uniqueness of N-(Diaminomethylidene)-N’'-(1-phenylpentan-3-yl)guanidine lies in its specific combination of the phenyl group and the pentane chain, which imparts distinct chemical and biological properties compared to other guanidine derivatives.
Propriétés
Numéro CAS |
790641-80-4 |
|---|---|
Formule moléculaire |
C13H21N5 |
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
1-(diaminomethylidene)-2-(1-phenylpentan-3-yl)guanidine |
InChI |
InChI=1S/C13H21N5/c1-2-11(17-13(16)18-12(14)15)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H6,14,15,16,17,18) |
Clé InChI |
JESZFFKVKVFXMN-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC1=CC=CC=C1)N=C(N)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione](/img/structure/B14221805.png)


![5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14221814.png)


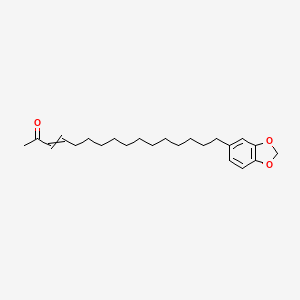

![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)

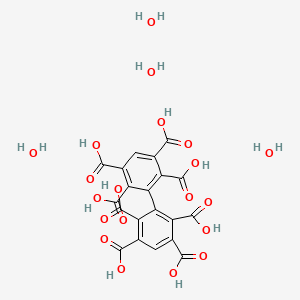
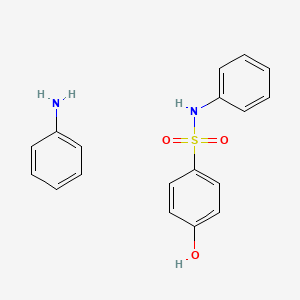
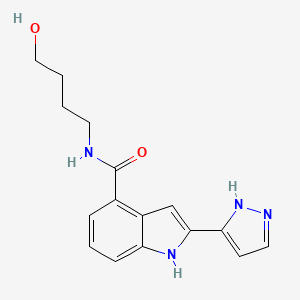
![4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid](/img/structure/B14221874.png)
